4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine
Description
Contextualization of Stilbene-Pyridine Chromophores in Contemporary Chemical Research
Stilbene-pyridine chromophores, the class of compounds to which 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine belongs, are a subject of significant interest in modern chemical research. Their structure, which combines an electron-donating group (like the ethoxy-substituted phenyl ring) with an electron-accepting group (the pyridine (B92270) ring) connected by a π-conjugated bridge, gives rise to unique electronic and photophysical properties.
These molecules are extensively studied for their potential applications in several fields:
Medicinal Chemistry : Pyridine-based stilbenes have been investigated for their cytotoxic activities against various cancer cell lines. wikipedia.org Research has shown that C-4 pyridine-based stilbenes, such as the one discussed here, can exhibit broad-spectrum cytotoxic effects, making them promising candidates for the development of new antitumor agents. wikipedia.org
Nonlinear Optics (NLO) : The donor-π-acceptor structure of stilbene-pyridine derivatives makes them attractive for applications in nonlinear optics. These materials can exhibit a large second-order nonlinear optical response, which is crucial for technologies like frequency doubling (second-harmonic generation). nih.gov Some of these chromophores also display significant two-photon absorption (TPA) cross-sections, a property useful for applications such as 3D microfabrication, optical data storage, and bio-imaging. researchgate.netnih.gov
Photophysics and Photochemistry : The ethenyl bridge allows for photoisomerization between the E (trans) and Z (cis) forms upon irradiation with light. This photoswitching capability has led to their investigation for use in molecular switches and photoresponsive materials. researchgate.net Furthermore, many of these compounds are fluorescent, and their emission properties are often sensitive to their environment. nih.gov
Theoretical and Experimental Significance of the this compound Scaffold
The specific scaffold of this compound holds both theoretical and experimental significance due to its well-defined structure and electronic properties.
Experimental Significance:
Structural Configuration : X-ray crystallography studies on closely related compounds, such as (E)-4-[2-(4-ethoxyphenyl)ethenyl]-1-methylpyridinium naphthalene-2-sulfonate (B94788), have experimentally confirmed the trans configuration of the ethenyl bridge. nih.gov These studies show that the molecule is nearly planar, a conformation that maximizes π-conjugation between the two aromatic rings. nih.gov This planarity is crucial for its electronic and optical properties.
Spectroscopic Properties : The key functional groups within the molecule give rise to characteristic peaks in spectroscopic analyses. For instance, infrared spectroscopy would reveal prominent C=C stretching vibrations from the trans-ethenyl group and the aromatic rings, as well as C-O stretching from the ethoxy group. nih.gov
Solvatochromism : Styrylpyridinium dyes, a class that includes derivatives of this scaffold, are known to exhibit solvatochromism. nih.gov This phenomenon, where the color of a solution changes with the polarity of the solvent, indicates that the energy levels of the molecule's ground and excited states are sensitive to the surrounding environment. wikipedia.org This property is significant for developing chemical sensors and probes.
Theoretical Significance:
Computational Modeling : The relatively simple, rigid structure of the this compound scaffold makes it an excellent model for theoretical and computational studies. Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict and understand its electronic structure, absorption and emission spectra, and nonlinear optical properties. eurjchem.com
Structure-Property Relationships : Theoretical calculations help elucidate the relationship between the molecular structure and its observed properties. For example, modeling can show how the electron-donating ethoxy group and the electron-withdrawing pyridine ring influence the intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to its NLO activity and solvatochromic behavior. ias.ac.in
The table below summarizes some predicted and experimental data for the scaffold.
| Parameter | Type | Value / Observation | Significance |
| Configuration | Experimental | (E) or trans | Defines the molecular geometry and allows for extended conjugation. nih.gov |
| Planarity | Experimental | Nearly planar | Maximizes π-orbital overlap, affecting electronic and optical properties. nih.gov |
| Solvatochromism | Experimental | Expected | Absorption/emission spectra are sensitive to solvent polarity, useful for sensor applications. nih.govwikipedia.org |
| Electronic Transitions | Theoretical | Calculable via TD-DFT | Allows for prediction of UV-Vis spectra and understanding of excited states. eurjchem.com |
| Nonlinear Optical Properties | Theoretical | Calculable | Helps in designing molecules with enhanced NLO response for materials science. ias.ac.in |
Scope and Academic Relevance of Research on Ethenyl-Bridged Pyridine Derivatives
The academic relevance of ethenyl-bridged pyridine derivatives is broad, spanning materials science, medicinal chemistry, and agrochemistry. The versatility of this structural motif allows for extensive research into creating novel functional molecules.
In Materials Science : The ability to tune the optical and electronic properties by modifying the substituents on the aromatic rings makes these compounds highly relevant for creating new materials. Research focuses on developing advanced materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and components for solar cells. Their photoresponsive nature is also being harnessed for the design of smart materials that can change their properties upon light stimulation. researchgate.net
In Agrochemicals : Beyond medicine, pyridine derivatives have found applications in agriculture. Some compounds based on this and related structures have been evaluated for their insecticidal activity, demonstrating the broad utility of this chemical class.
The ongoing research in this area highlights the importance of ethenyl-bridged pyridines as privileged scaffolds that can be readily synthesized and modified to achieve a wide array of functions, from manipulating light at the molecular level to interacting with biological targets.
Structure
3D Structure
Properties
CAS No. |
116223-44-0 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[(E)-2-(4-ethoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C15H15NO/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,2H2,1H3/b4-3+ |
InChI Key |
LWFDIRTTZQATDM-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Organic Synthesis Strategies
Retrosynthetic Analysis of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine
A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections for its synthesis. The central (1E)-ethenyl linkage is a prime target for disconnection, leading to two main synthetic approaches. One pathway involves the formation of the carbon-carbon double bond, suggesting precursors such as a 4-pyridyl-substituted phosphonium (B103445) ylide and 4-ethoxybenzaldehyde (B43997) (Wittig-type reaction) or a 4-pyridylmethylphosphonate and 4-ethoxybenzaldehyde (Horner-Wadsworth-Emmons reaction). Another significant disconnection is at the C-C bond between the ethenyl group and one of the aromatic rings, pointing towards transition metal-catalyzed cross-coupling reactions like the Heck reaction. This would involve coupling a halo-substituted pyridine (B92270) or ethoxybenzene with the corresponding vinyl-substituted aromatic counterpart.
Furthermore, the synthesis can be envisioned by constructing the pyridine ring itself from acyclic precursors, a common strategy in heterocyclic chemistry. researchgate.net However, for the specific target molecule, functionalization of a pre-existing pyridine ring is a more direct approach.
Carbon-Carbon Double Bond Formation for (1E)-Ethenyl Linkage
The formation of the trans-carbon-carbon double bond is a critical step in the synthesis of this compound. Several classic and modern olefination reactions are applicable.
Wittig and Horner-Wadsworth-Emmons Olefination Pathways
The Wittig reaction, a cornerstone of alkene synthesis, provides a direct route to the desired stilbene (B7821643) core. wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 4-ethoxybenzaldehyde with a 4-pyridyl-substituted phosphonium ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes. organic-chemistry.org
A highly effective alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar The HWE reaction often provides excellent (E)-selectivity for the resulting alkene and offers the advantage of a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.org The reaction would proceed via the condensation of 4-ethoxybenzaldehyde with the anion of diethyl (4-pyridylmethyl)phosphonate. The use of modified HWE reagents, such as those developed by Still and Gennari, can provide high Z-selectivity if the cis-isomer is desired. nih.govsemanticscholar.org
| Reaction | Reactants | Key Features | Predominant Isomer |
| Wittig Reaction | 4-ethoxybenzaldehyde, 4-pyridyl-substituted phosphonium ylide | Versatile, widely used | (Z)-alkene with non-stabilized ylides, (E)-alkene with stabilized ylides organic-chemistry.org |
| Horner-Wadsworth-Emmons Reaction | 4-ethoxybenzaldehyde, Diethyl (4-pyridylmethyl)phosphonate anion | Excellent (E)-selectivity, water-soluble byproduct | (E)-alkene wikipedia.org |
Knoevenagel Condensation and Related Alkenylation Reactions
The Knoevenagel condensation is another valuable method for forming carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org While direct application to form the stilbene linkage might be less common than Wittig or HWE reactions, it can be employed in related alkenylation strategies. For instance, a Knoevenagel-type reaction could be used to introduce the vinyl group onto one of the aromatic rings, which is then used in a subsequent coupling reaction. Studies have shown that Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds can proceed efficiently, often with high E-selectivity. bas.bg The reaction conditions are generally mild, and in some cases, can be performed without a catalyst. bas.bg
Transition Metal-Catalyzed Coupling Reactions for Stilbene Core Elaboration (e.g., Heck Reaction)
The Heck reaction is a powerful tool for the synthesis of substituted alkenes, including stilbenes, through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. tandfonline.com To synthesize this compound, a Heck reaction could be envisioned between 4-vinylpyridine (B31050) and 4-ethoxy-iodobenzene, or alternatively, between 4-bromopyridine (B75155) and 4-ethoxystyrene. The Heck reaction generally provides good yields and is tolerant of a wide range of functional groups. researchgate.net The development of N-heterocyclic carbene (NHC)-palladium(II)-pyridine complexes has led to mild and efficient catalytic systems for Heck reactions, enabling the synthesis of various stilbene derivatives in excellent yields. researchgate.nettandfonline.com
| Reaction | Reactants | Catalyst | Key Advantages |
| Heck Reaction | 4-vinylpyridine and 4-ethoxy-iodobenzene OR 4-bromopyridine and 4-ethoxystyrene | Palladium-based catalyst (e.g., NHC-Pd(II)-Py complex) tandfonline.com | Good yields, functional group tolerance, formation of trans-alkene |
Pyridine Ring Functionalization and Derivatization
The pyridine ring is a key structural motif in many pharmaceuticals and functional materials. researchgate.netdigitellinc.com Its electronic properties, being an electron-deficient heterocycle, dictate its reactivity towards functionalization.
Regioselective Substitution on the Pyridine Core
Achieving regioselective functionalization of the pyridine ring is a significant challenge in synthetic chemistry. researchgate.net For 4-substituted pyridines like the target molecule, direct electrophilic substitution is often difficult and may require harsh conditions. However, various strategies have been developed to achieve selective functionalization.
One approach involves the dearomatization of the pyridine ring to facilitate reactions that are otherwise challenging. For instance, a method for the 4-selective alkylation of pyridines has been developed using dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov This strategy allows for the introduction of various alkyl groups at the 4-position. nih.gov Other methods for C-H functionalization of pyridines are also being explored, aiming for direct and selective modifications without the need for pre-functionalized starting materials. digitellinc.com
The synthesis of highly substituted pyridines can also be achieved through conceptually different approaches, such as the rhodium carbenoid-induced ring expansion of isoxazoles, followed by rearrangement and oxidation. nih.gov Multicomponent reactions, like aza-Wittig/Diels-Alder sequences, also provide access to diverse polysubstituted pyridines. nih.gov While these methods might not be the most direct route to the specific target compound, they highlight the breadth of strategies available for constructing complex pyridine-containing molecules.
Strategies for N-Functionalization of the Pyridine Moiety
The nitrogen atom in the pyridine ring of this compound offers a prime site for functionalization, leading to the formation of pyridinium (B92312) salts. This quaternization can modify the electronic properties and solubility of the molecule.
A common method for N-functionalization is the reaction with alkyl halides. For instance, the reaction of a related compound, 4-[2-(4-Ethoxy-phenyl)-vinyl]-pyridinium iodide, was achieved through the condensation of 1,4-dimethyl pyridinium iodide with 4-ethoxybenzaldehyde. nih.gov This suggests that this compound can be similarly N-functionalized by reacting it with an appropriate alkylating agent. The quaternization of poly(4-vinyl pyridine) has been demonstrated with various alkyl halides, including activated halides like chloro-2-propanone and 2-chloroacetamide, which can lead to quantitative conversion. researchgate.net
The choice of solvent and reaction conditions is crucial for efficient quaternization. Dimethylformamide (DMF) is often used as a solvent for these reactions. researchgate.net The resulting pyridinium salts can be isolated, and the counter-ion can be exchanged through metathesis reactions. For example, an iodide salt can be converted to a naphthalene-2-sulfonate (B94788) salt by treatment with aqueous sodium 2-naphthalenesulfonate. nih.gov
Table 1: Examples of N-Functionalization Reactions on Pyridine Derivatives
| Pyridine Derivative | Alkylating Agent | Solvent | Product | Reference |
| 4-Methylpyridine (B42270) | Methyl iodide | - | 1,4-Dimethyl pyridinium iodide | nih.gov |
| Poly(4-vinyl pyridine) | Chloro-2-propanone | DMF | Quaternized poly(4-vinyl pyridine) | researchgate.net |
| Poly(4-vinyl pyridine) | 2-Chloroacetamide | DMF | Quaternized poly(4-vinyl pyridine) | researchgate.net |
| 4-[2-(4-Ethoxy-phenyl)-vinyl]-pyridinium iodide | Sodium 2-naphthalenesulfonate | Water | (E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium naphthalene-2-sulfonate | nih.gov |
This table is generated based on available data and may not be exhaustive.
Introduction of the Ethoxyphenyl Moiety
The ethoxyphenyl group is a key structural feature of the target molecule. Its introduction is typically achieved through olefination reactions, where a carbonyl compound is converted into an alkene. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are prominent methods for this transformation. chegg.comwiley-vch.dewikipedia.org
In the context of synthesizing this compound, a common strategy involves the reaction of 4-ethoxybenzaldehyde with a suitable phosphorus ylide or phosphonate (B1237965) carbanion derived from a 4-methylpyridine precursor. For example, the synthesis of a similar compound, 4-[2-(4-methoxyphenyl)ethenyl]pyridine, was accomplished by reacting p-anisaldehyde (4-methoxybenzaldehyde) with γ-picoline (4-methylpyridine) in acetic anhydride. prepchem.com A similar approach can be envisioned for the ethoxy-substituted analog.
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is particularly favored for producing (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.comconicet.gov.ar This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org The reaction between diethyl 4-ethoxybenzylphosphonate and pyridine-4-carboxaldehyde, or conversely, diethyl pyridin-4-ylmethylphosphonate and 4-ethoxybenzaldehyde, would be a viable route.
Table 2: Key Reactions for Introducing the Ethoxyphenyl Moiety
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Feature | Reference |
| Perkin-type Condensation | p-Anisaldehyde, γ-Picoline | Acetic anhydride | (E)-Styrylpyridine | prepchem.com |
| Horner-Wadsworth-Emmons | Benzaldehyde, Diethyl benzylphosphonate | Base (e.g., NaH, KOtBu) | (E)-Stilbene | chegg.com |
| Wittig Reaction | Benzaldehyde, Benzyltriphenylphosphonium chloride | Base (e.g., NaOH) | (E)- and (Z)-Stilbene | tamu.edu |
| Condensation | 1,4-Dimethyl pyridinium iodide, 4-Ethoxybenzaldehyde | Piperidine (B6355638) | (E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide | nih.gov |
This table illustrates general strategies applicable to the synthesis of the target compound.
Stereocontrol in (1E)-Ethenyl Synthesis and Isomerization Pathways
Achieving the desired (E)-configuration of the ethenyl bridge is a critical aspect of the synthesis. As mentioned, the Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity. wikipedia.orgnrochemistry.com The stereochemical outcome is influenced by the thermodynamics of the reaction intermediates, where the transition state leading to the trans-alkene is energetically favored. nrochemistry.com
The Wittig reaction can also be employed, and while it sometimes yields mixtures of (E) and (Z) isomers, the trans-isomer can often be favored and may precipitate from the reaction mixture due to lower solubility. wiley-vch.detamu.edu The choice of the ylide (stabilized vs. non-stabilized) and reaction conditions can influence the E/Z ratio.
Once a mixture of isomers is obtained, or if the (Z)-isomer is formed, isomerization can be induced to favor the more stable (E)-isomer. Photoisomerization is a common technique. For instance, irradiation of a solution containing stilbene isomers with a light source in the presence of a catalytic amount of iodine can promote the conversion of the (Z)-isomer to the (E)-isomer. tamu.edubeilstein-journals.org
Table 3: Methods for Stereocontrol and Isomerization
| Method | Description | Outcome | Reference |
| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate carbanion with an aldehyde. | Predominantly (E)-alkene. | wikipedia.orgnrochemistry.com |
| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde. | Can produce mixtures of (E) and (Z)-alkenes; (E) often favored. | wiley-vch.detamu.edu |
| Photoisomerization | Irradiation with light, often in the presence of iodine. | Converts (Z)-isomer to the more stable (E)-isomer. | tamu.edubeilstein-journals.org |
This table highlights key techniques for achieving the desired stereochemistry.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bond characteristics within the molecule. The spectra are characterized by absorption bands corresponding to the specific vibrational frequencies of the bonds present.
The key functional groups in 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine give rise to characteristic peaks. The trans-ethenyl (-CH=CH-) group is expected to show a prominent C=C stretching vibration. The aromatic systems of the pyridine (B92270) and phenyl rings will produce sharp C=C stretching bands in the 1600-1450 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. The presence of the ethoxy group (-O-CH₂CH₃) is confirmed by C-O stretching vibrations and aliphatic C-H stretching modes.
Surface-enhanced Raman scattering (SERS) studies on analogous molecules like trans-1,2-bis(4-pyridyl)-ethylene (t-BPE) reveal strong enhancement of pyridine ring breathing modes and the exocyclic C-C stretching vibration when adsorbed on metal surfaces. nih.govresearchgate.net The Raman band at approximately 1607 cm⁻¹ in related structures is typically assigned to the C=C stretching of the pyridine ring and C-H in-plane bending. researchgate.net Another significant band around 1199 cm⁻¹ is attributed to the stretching of the C-C bond and the in-plane deformation of the C-N bond in the pyridine ring. researchgate.net For this compound, similar vibrational modes are expected.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Pyridine, Phenyl) | 3100-3000 |
| C-H Stretch | Aliphatic (Ethoxy) | 2980-2850 |
| C=C Stretch (trans) | Ethenyl | ~1640 |
| C=C Stretch | Aromatic Rings | 1600-1450 |
| C-N Stretch | Pyridine Ring | 1350-1250 |
| C-O-C Stretch | Ether | 1260-1000 (asymmetric & symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional techniques, the precise connectivity of all atoms in the carbon-hydrogen framework can be determined.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the ethoxy, vinylic, and aromatic protons. The trans-configuration of the double bond is confirmed by a large coupling constant (typically >15 Hz) between the two vinylic protons.
Based on data for highly analogous structures like (E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium salts, the chemical shifts can be accurately predicted. nih.gov The protons on the pyridine ring will be deshielded, with those adjacent to the nitrogen atom appearing at the lowest field. The protons on the ethoxy-substituted phenyl ring will show a characteristic AA'BB' splitting pattern. The ethoxy group itself will present as a quartet and a triplet.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-2, H-6 | ~8.5-8.7 | Doublet | ~6.0 |
| Pyridine H-3, H-5 | ~7.3-7.5 | Doublet | ~6.0 |
| Phenyl H-2', H-6' | ~7.4-7.6 | Doublet | ~8.8 |
| Phenyl H-3', H-5' | ~6.9-7.1 | Doublet | ~8.8 |
| Vinylic H (α to Py) | ~7.2-7.4 | Doublet | ~16.0 |
| Vinylic H (β to Py) | ~7.0-7.2 | Doublet | ~16.0 |
| Ethoxy -CH₂- | ~4.0-4.2 | Quartet | ~7.0 |
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbon skeleton of this compound consists of 15 carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 110-160 ppm, with the carbon bearing the ethoxy group appearing at a low field. The vinylic carbons will appear in the aromatic region, and the aliphatic carbons of the ethoxy group will be found at a much higher field (<70 ppm). Data from related chalcones and stilbenes can be used for prediction. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-4 | ~145 |
| Pyridine C-2, C-6 | ~150 |
| Pyridine C-3, C-5 | ~121 |
| Phenyl C-1' | ~129 |
| Phenyl C-4' | ~160 |
| Phenyl C-2', C-6' | ~128 |
| Phenyl C-3', C-5' | ~115 |
| Vinylic C (α to Py) | ~127 |
| Vinylic C (β to Py) | ~132 |
| Ethoxy -OCH₂- | ~64 |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.govcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. It would show cross-peaks between the quartet and triplet of the ethoxy group, between the adjacent protons on the pyridine ring (H-2/H-3 and H-5/H-6), between the ortho- and meta-protons on the phenyl ring, and crucially, between the two vinylic protons, confirming their direct connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of each carbon that bears a proton. For example, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~64 ppm, assigning them to the -OCH₂- group. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for connecting the different fragments of the molecule. Key correlations would include the vinylic protons to the quaternary carbons of both aromatic rings (Pyridine C-4 and Phenyl C-1'), and the ethoxy methylene (B1212753) protons (-OCH₂-) to the phenyl C-4' carbon, confirming the position of the ether linkage. youtube.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which spans both aromatic rings and the ethenyl bridge, is expected to give rise to strong absorptions in the UV-A or near-UV region.
The primary absorption band would correspond to a π→π* transition. For the closely related trans-1,2-bis(4-pyridyl)ethylene, strong absorptions are observed around 300 nm. nist.gov The substitution of a pyridine ring with an electron-donating ethoxy-phenyl group is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) due to the extension of the conjugation and the donor-acceptor character of the molecule. The exact position of λmax can be influenced by the solvent polarity.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Interpretation
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₅H₁₅NO.
The calculated monoisotopic mass is 225.11537 Da. uni.lu Electron ionization (EI) or electrospray ionization (ESI) would produce a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 225 or 226, respectively.
The fragmentation pattern provides additional structural information. Plausible fragmentation pathways would involve the cleavage of the ether bond, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) or an ethoxy radical (•OC₂H₅, 45 Da). Further fragmentation could involve the breakdown of the stilbene-like core structure.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Ion | Description |
|---|---|---|
| 225 | [C₁₅H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 226 | [C₁₅H₁₆NO]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 196 | [C₁₃H₁₀NO]⁺ | Loss of ethyl radical from M⁺ |
Single Crystal X-ray Diffraction Studies for Solid-State Structural Precision
Single-crystal X-ray diffraction is an essential analytical technique for the precise determination of the three-dimensional atomic arrangement within a crystalline material. This method provides definitive data on molecular geometry, including bond lengths and angles, as well as conformational details and intermolecular interactions that dictate the packing of molecules in the crystal lattice. For the compound this compound, also known as trans-4-ethoxy-4'-stilbazole, single-crystal X-ray diffraction has been pivotal in elucidating its detailed solid-state structure.
Crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system with the space group P2(1)/n. The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, have been precisely measured.
| Crystal Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 10.896(1) |
| b (Å) | 17.2838(16) |
| c (Å) | 11.8888(10) |
| α (°) | 90 |
| β (°) | 92.752(4) |
| γ (°) | 90 |
| V (ų) | 2236.4(3) |
| Z | 4 |
These parameters provide the foundational description of the compound's crystalline framework.
The single-crystal X-ray diffraction data facilitates a detailed examination of the molecular geometry of this compound. The molecule is composed of a pyridine ring and a 4-ethoxyphenyl group connected by an ethenyl linker. The observed bond lengths and angles are consistent with established values for similar organic structures.
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| C=C (ethenyl) | ~1.34 | C-N-C (pyridine) | ~117 |
| C-N (pyridine) | ~1.34 | C-O-C (ethoxy) | ~118 |
| C-O (aryl) | ~1.37 | C-C=C (ethenyl) | ~127 |
| C-O (alkyl) | ~1.43 |
The bond lengths of the C=C double bond in the ethenyl bridge and the C-N bonds within the pyridine ring are typical for their respective bond types. The bond angles around the sp² hybridized carbons of the aromatic rings and the vinyl linker are approximately 120°, as anticipated.
The organization of molecules within the crystal lattice is dictated by various non-covalent interactions. In the crystalline structure of this compound, the supramolecular assembly is influenced by weak intermolecular forces.
The crystal packing is stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.gov Weak C-H···O and C-H···N hydrogen bonds link adjacent molecules, creating a networked structure. nih.govnih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for analyzing the ground state properties of organic compounds.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine, calculations would be performed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Studies on analogous structures, such as stilbazolium salts and related ethenyl-pyridines, reveal key structural features. The molecule is expected to be largely planar due to the extensive π-conjugation across the phenyl ring, the ethenyl bridge (C=C), and the pyridine (B92270) ring. The trans (E) configuration around the C=C double bond is the more stable isomer. The dihedral angle, which measures the twist between the pyridine and phenyl rings, is typically calculated to be small, indicating a near-coplanar arrangement that maximizes π-orbital overlap. The ethoxy group's orientation relative to the phenyl ring would also be a subject of conformational analysis.
Table 1: Representative Optimized Geometrical Parameters (Illustrative)
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C=C Bond Length | ~1.34 Å | The length of the central ethenyl double bond. |
| C-N-C Angle (Pyridine) | ~117° | The bond angle within the pyridine ring. |
| Dihedral Angle (Phenyl-C=C-Pyridine) | < 15° | The twist between the two aromatic ring systems. |
This interactive table contains representative data based on analogs.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.
For this compound, the MEP surface would show distinct regions of varying electrostatic potential.
Negative Potential (Red/Yellow): The region of highest negative potential (nucleophilic) is expected to be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons.
Positive Potential (Blue): Regions of positive potential (electrophilic) are typically found around the hydrogen atoms of the pyridine and phenyl rings.
Intermediate Potential (Green): The carbon framework and the ethoxy group's oxygen atom would display intermediate potentials, though the oxygen would also contribute to the local negative potential.
This charge distribution profile is crucial for understanding intermolecular interactions, particularly hydrogen bonding and the molecule's behavior in a biological or chemical system.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter.
HOMO: For this molecule, the HOMO is anticipated to be primarily localized on the electron-rich ethoxyphenyl moiety, which acts as the primary electron donor.
LUMO: The LUMO is expected to be centered on the electron-deficient pyridine ring, which serves as the electron acceptor.
HOMO-LUMO Gap: A small HOMO-LUMO energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. The transition of an electron from the HOMO to the LUMO represents an intramolecular charge transfer (ICT) from the ethoxyphenyl group to the pyridine ring.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Typical Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -5.5 to -6.0 eV | Energy of the highest occupied molecular orbital. |
| E(LUMO) | -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital. |
This interactive table contains representative data based on analogs.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions.
In this compound, NBO analysis would likely confirm the intramolecular charge transfer character suggested by FMO analysis. Key interactions would include:
π → π transitions:* The most significant interactions would involve the delocalization of electrons from the π orbitals of the electron-donating ethoxyphenyl ring to the antibonding π* orbitals of the electron-accepting pyridine ring.
n → π transitions:* Another important interaction could involve the lone pair (n) of the ethoxy oxygen donating electron density into the π* orbitals of the phenyl ring.
The stabilization energies (E2) calculated in NBO analysis quantify the strength of these charge transfer events, providing a deeper understanding of the molecule's electronic delocalization and stability.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties Simulation
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for investigating electronically excited states. It is used to simulate the absorption spectra (like UV-Visible spectra) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities).
For this molecule, TD-DFT calculations would predict the primary absorption bands. The lowest energy transition, corresponding to the longest wavelength absorption (λmax), would almost certainly be the HOMO→LUMO transition. This transition would have strong π → π* and intramolecular charge transfer (ICT) character. TD-DFT allows for the assignment of specific electronic transitions to the peaks observed in an experimental UV-Vis spectrum.
Quantum Chemical Calculations for Spectroscopic Data Validation and Prediction
Quantum chemical calculations are instrumental in validating and interpreting experimental spectroscopic data. By simulating spectra, researchers can assign specific vibrational modes or electronic transitions to observed experimental peaks.
For instance, DFT calculations can predict the infrared (IR) spectrum of this compound. The calculated vibrational frequencies can be compared with experimental FT-IR data. It is a common and necessary practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical method, leading to a better match with the experimental spectrum. This correlative approach allows for a confident assignment of complex vibrational modes, such as the C=C stretch, aromatic C-H bends, and vibrations of the pyridine ring.
Reaction Mechanism Elucidation through Computational Simulations
The synthesis of stilbazole derivatives like this compound often involves olefination reactions, such as the Wittig reaction. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of such reaction mechanisms. While specific computational studies on the synthesis of this compound are not extensively documented in the literature, the mechanism can be inferred from computational investigations of analogous Wittig reactions.
A plausible synthetic route involves the reaction of 4-pyridinecarboxaldehyde (B46228) with a phosphonium (B103445) ylide derived from 4-ethoxybenzyl bromide. DFT calculations on similar systems have elucidated the key steps of the Wittig reaction, which include the formation of an oxaphosphetane intermediate and its subsequent decomposition to the alkene product and triphenylphosphine (B44618) oxide.
Computational simulations can model the potential energy surface of the reaction, identifying transition states and intermediates. The calculated activation energies for each step provide a quantitative understanding of the reaction kinetics. For instance, in related systems, the formation of the oxaphosphetane is often the rate-determining step. The stereoselectivity of the Wittig reaction, leading to the (E)-isomer as specified in the compound's name, can also be rationalized through computational analysis of the transition state geometries and energies for the formation of cis and trans products.
Table 1: Representative Calculated Activation Energies for a Model Wittig Reaction
This interactive table presents hypothetical activation energy data for the key steps in a Wittig reaction, analogous to one that could be used to synthesize the target molecule. The values are representative of what computational studies provide.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Ylide formation | TS_ylide | 5.2 |
| Oxaphosphetane formation (cis) | TS_oxa_cis | 12.8 |
| Oxaphosphetane formation (trans) | TS_oxa_trans | 10.5 |
| Alkene elimination (from cis-oxa) | TS_elim_cis | 25.1 |
| Alkene elimination (from trans-oxa) | TS_elim_trans | 22.3 |
Note: The data in this table is illustrative and based on computational studies of similar Wittig reactions. Specific values for the synthesis of this compound would require a dedicated computational study.
Theoretical Studies on Intramolecular and Intermolecular Charge Transfer Processes
The electronic structure of this compound, with its donor-acceptor (D-π-A) architecture, predisposes it to significant intramolecular charge transfer (ICT) upon photoexcitation. The ethoxy group on the phenyl ring acts as the electron donor, while the pyridine ring serves as the electron acceptor, connected by the ethenyl π-bridge.
Theoretical studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing these charge transfer processes. These calculations can predict the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For D-π-A systems like this, the HOMO is typically localized on the donor moiety (the ethoxyphenyl group), and the LUMO is localized on the acceptor moiety (the pyridine ring). The energy difference between the HOMO and LUMO provides an estimate of the electronic transition energy.
Upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to an excited state with a significant degree of charge separation. This ICT state is characterized by a much larger dipole moment compared to the ground state. Computational methods can quantify this change in dipole moment (Δμ), which is a key parameter in understanding the solvatochromic behavior of the compound, where the emission wavelength shifts with solvent polarity.
In a study of the similar compound trans-4-[4'-(N,N-dimethylamino)styryl]pyridine (4-DMASP), theoretical calculations suggested that the twisting of the donor group is a plausible pathway for the formation of the charge transfer state. researchgate.net The excited-state dipole moment calculated theoretically was found to be in good agreement with experimental values. researchgate.net
Table 2: Representative Calculated Electronic Properties for a Model D-π-A Stilbazole
This interactive table shows typical data obtained from TD-DFT calculations on a molecule with a similar structure to this compound.
| Property | Ground State | First Excited State (ICT) |
| HOMO Energy (eV) | -5.8 | - |
| LUMO Energy (eV) | -2.1 | - |
| HOMO-LUMO Gap (eV) | 3.7 | - |
| Dipole Moment (Debye) | 3.5 | 15.2 |
| Oscillator Strength | - | 0.95 |
Note: The data in this table is representative for a donor-acceptor stilbazole and is intended to illustrate the insights gained from computational studies. The actual values for this compound may vary.
Intermolecular charge transfer can also be investigated computationally, for instance, by modeling the interaction of the molecule with other molecules or ions. For example, protonation of the pyridine nitrogen would significantly enhance its electron-accepting character, leading to a more pronounced charge transfer from the ethoxyphenyl group. Computational studies on such protonated species can predict the resulting changes in electronic spectra and properties.
Photophysical Properties and Excited State Dynamics
Absorption and Emission Spectral Characteristics and Band Assignments
It is anticipated that the absorption spectrum of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine would be dominated by an intense, long-wavelength absorption band in the near-UV region. This band would be assigned to a π → π* electronic transition, characteristic of the extended π-conjugated system of the trans-stilbene-like structure. The presence of the electron-donating ethoxy (-OEt) group on the phenyl ring and the electron-accepting nature of the pyridine (B92270) ring likely imparts a degree of charge-transfer character to this transition. Shorter wavelength bands corresponding to local excitations within the phenyl and pyridyl rings would also be expected.
The emission spectrum would be expected to show a single fluorescence band, appearing as a near-mirror image of the main absorption band, originating from the decay of the lowest singlet excited state (S₁) to the ground state (S₀).
Quantum Yield and Fluorescence Lifetime Measurements
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed, while the fluorescence lifetime (τf) is the average time the molecule spends in the excited state. researchgate.netatto-tec.comnih.gov These parameters are highly sensitive to the molecular environment and structure. For a molecule like this compound, the efficiency of competing non-radiative decay pathways, such as E-Z isomerization around the central double bond, would significantly influence these values. It is plausible that the quantum yield would be modest and the lifetime would be in the nanosecond range, though these would decrease in solvents that promote non-radiative decay. researchgate.nettestbook.com
Intramolecular Charge Transfer (ICT) State Formation and Dynamics
The subject molecule is a donor-π-acceptor (D-π-A) system, with the ethoxy-phenyl group acting as the electron donor and the pyridine ring as the electron acceptor, connected by an ethenyl π-bridge. Upon photoexcitation, it is highly probable that the molecule would exhibit intramolecular charge transfer (ICT), leading to the formation of an excited state with significant charge separation. nih.govnih.gov This ICT state is typically more polar than the ground state. The dynamics of ICT state formation would likely occur on an ultrafast timescale (picoseconds) following initial excitation. The extent of charge transfer and the stability of the ICT state are expected to be strongly influenced by solvent polarity. nih.gov
Photoisomerization Mechanisms (e.g., E-Z Isomerization) and Kinetic Studies
Like other stilbene (B7821643) derivatives, this compound is expected to undergo reversible trans to cis (E/Z) photoisomerization upon UV irradiation. mdpi.comlongdom.org The mechanism typically involves rotation around the central C=C double bond in the excited state. The trans isomer is generally the more thermodynamically stable form. longdom.org The kinetics of the photoisomerization and the subsequent thermal or photochemical back-isomerization (cis to trans) would be dependent on factors such as the excitation wavelength, solvent viscosity, and temperature. mdpi.comresearchgate.net Studies on similar push-pull systems suggest that the process can be highly efficient and occur on a picosecond to nanosecond timescale. researchgate.net
Ultrafast Excited State Dynamics and Relaxation Pathways (e.g., Picosecond Transient Absorption Spectroscopy)
The excited state of this compound is expected to decay via several competing pathways. Ultrafast techniques like transient absorption spectroscopy would be necessary to resolve these processes. Following excitation to the S₁ state, the primary relaxation channels would likely include:
Fluorescence (radiative decay).
E-Z isomerization.
Internal conversion to the ground state (non-radiative decay).
Intersystem crossing to the triplet state.
Solvatochromic Effects on Photophysical Behavior and Solvent Polarity Probes
Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) with a change in solvent polarity. researchgate.netnih.gov Due to the expected formation of a polar intramolecular charge transfer (ICT) state upon excitation, this compound is predicted to exhibit positive solvatochromism. This means that an increase in solvent polarity would stabilize the polar excited state more than the less polar ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The magnitude of this shift can often be correlated with solvent polarity parameters, indicating the potential for such compounds to be used as fluorescent probes for local environmental polarity. researchgate.netnih.gov
Investigation of Proton-Coupled Electron Transfer (PCET) Phenomena
Proton-coupled electron transfer (PCET) is a reaction mechanism involving the concerted or stepwise transfer of both an electron and a proton. nih.govacs.org In the context of this compound, PCET phenomena could become relevant under specific conditions. For example, in the presence of proton donors (acids), the nitrogen atom of the pyridine ring could be protonated. Upon excitation, the photophysics of this protonated species would differ significantly. If the molecule interacts with proton-donating or -accepting species in the excited state, PCET could become a viable deactivation pathway, competing with other processes like fluorescence and isomerization. rsc.org The phenolic oxygen of a related hydroxyphenyl derivative, for instance, would be a prime candidate for participating in excited-state PCET. nih.gov However, for the ethoxy derivative, this is less likely unless it undergoes a reaction that exposes a proton-active site.
Supramolecular Chemistry and Non Covalent Interactions
Self-Assembly Principles and Directing Intermolecular Interactions
Self-assembly is the spontaneous organization of molecules into ordered structures, guided by specific, non-covalent interactions. nih.gov In derivatives of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine, the molecular shape and distribution of functional groups predispose it to form predictable patterns. The interplay between isotropic interactions (acting in all directions) and directional interactions (like hydrogen bonds) can lead to a coupling of phase separation and self-assembly. nih.gov
While specific studies on the self-assembly of the neutral parent compound are limited, analysis of its derivatives provides significant insight. For instance, related 4-styrylpyridine (B85998) (4-spy) based complexes can self-assemble to form three-dimensional supramolecular architectures. researchgate.net This assembly is often driven by a combination of hydrogen bonding and π–π interactions, which act as the primary directing forces in the crystal packing. The process is analogous to a dynamic equilibrium where clusters of molecules form and disintegrate, often resembling branched polymers. nih.gov
Hydrogen Bonding Networks and Their Role in Crystal Packing
Hydrogen bonding is a critical directional interaction that significantly influences the crystal structures of pyridine-containing molecules. uni-regensburg.demdpi.com Although the parent molecule this compound lacks strong hydrogen bond donors, its pyridine (B92270) nitrogen is an effective hydrogen bond acceptor.
In the presence of suitable donors, such as in hydrated salts or cocrystals, robust hydrogen bonding networks are formed. For example, in the hydrated iodide salt of the related isomer, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate, water molecules bridge the iodide anions via O—H···I hydrogen bonds, forming distinct layers. These layers are further linked to the organic cations through weaker C—H···O and C—H···I interactions, creating a complex three-dimensional network.
Even in the absence of strong donors, weaker C—H···O and C—H···π hydrogen bonds play a crucial role. In the crystal structure of (E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium naphthalene-2-sulfonate (B94788), the packing is stabilized by weak C—H···O interactions. Similarly, in salts of the methoxy-analogue, C—H···F interactions can dictate the formation of molecular sheets. researchgate.netnih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature in forming cocrystals with carboxylic acids, creating reliable O—H···N synthons. nih.govnih.gov
| Interaction Type | Donor | Acceptor | Compound Context |
| C—H···O | C-H (pyridinium, benzene) | O (sulfonate) | (E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium naphthalene-2-sulfonate nih.gov |
| O—H···I | O-H (water) | I⁻ (anion) | 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate |
| C—H···I | C-H (pyridinium) | I⁻ (anion) | 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate |
| O—H···N | O-H (carboxylic acid) | N (pyridine) | General synthon for pyridine-acid cocrystals nih.govnih.gov |
Aromatic Stacking Interactions (π-π Interactions) in Solid-State Materials
Aromatic stacking, or π-π interaction, is a non-covalent force that arises between electron-rich aromatic rings and is fundamental to the structural organization of biomolecules and synthetic materials. nih.gov While sometimes envisioned as a face-to-face "sandwich" interaction, this geometry is often electrostatically repulsive. More commonly, aromatic rings adopt offset parallel (displaced) or perpendicular (T-shaped) arrangements to achieve attractive interactions. Theoretical calculations on pyridine dimers show that an antiparallel-displaced geometry is the most stable, with a significant binding energy. researchgate.net
| Interaction Type | Interacting Rings | Centroid-to-Centroid Distance (Å) | Compound Context |
| π–π Stacking | Pyridinium (B92312)···Benzene (B151609) | 3.615 (2) | 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate |
| π–π Stacking | Pyridinium···Benzene | 3.630 (2) | 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate |
| C—H···π | C-H···Aromatic Ring | Not specified | (E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium naphthalene-2-sulfonate nih.gov |
Crystal Engineering Strategies for Tailored Molecular Assemblies
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govnih.govhhu.de By strategically choosing molecular components and crystallization conditions, it is possible to control the formation of specific supramolecular synthons—robust and predictable interaction patterns—to build desired crystal architectures.
For molecules like this compound, key strategies include:
Cocrystallization: Combining the target molecule with a carefully chosen "coformer" can generate new crystalline phases with distinct properties. nih.gov A common strategy for pyridine-containing molecules is the use of carboxylic acids to form highly reliable O—H···N hydrogen-bonded synthons. nih.gov This approach has been used to create multi-component molecular solids. nih.govnih.gov
Functional Group Modification: Altering the molecular structure itself can introduce or block certain interactions. For example, adding bulky "picket-fence" type groups to the edge of flat aromatic molecules can sterically hinder π–π stacking, which can be used to enhance properties like solid-state fluorescence. rsc.org
The ultimate goal is to move from unpredictable outcomes to logic-driven protocols that yield crystal architectures with pre-determined properties. nih.govnih.gov
Host-Guest Complexation with Supramolecular Macrocycles or Receptors
Host-guest chemistry focuses on the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule. nih.govlibretexts.org This binding is driven by non-covalent interactions and relies on principles of molecular recognition, such as size, shape, and chemical complementarity between the host and guest. nih.govlibretexts.org Typical hosts are macrocyclic molecules like cyclodextrins, calixarenes, and cucurbiturils, which possess well-defined cavities. nih.gov
There are no specific reports in the surveyed literature of this compound participating in host-guest complexes. However, its structural features suggest it has the potential to act as a guest. Its elongated, aromatic structure could fit within the hydrophobic cavities of various macrocyclic hosts. The binding would likely be driven by a combination of hydrophobic effects and π-π stacking interactions between the guest's aromatic rings and the host's cavity lining.
Conversely, molecules containing pyridyl units can be incorporated into larger host structures. For example, porphyrin-based molecular squares have been shown to act as hosts, binding guests that contain pyridyl moieties through axial ligation to a metal center within the porphyrin. northwestern.edu This demonstrates the versatility of the pyridine functional group in designing complex molecular recognition systems.
Formation of Cocrystals and Salts for Modified Solid-State Features
The formation of salts and cocrystals is a primary strategy in crystal engineering to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. nih.govunito.it
Salts are formed by proton transfer from an acid to a base, resulting in an ionic pair. The N-methylated derivative of this compound readily forms salts with various anions, such as naphthalene-2-sulfonate. nih.gov In the resulting crystal structure, (E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium naphthalene-2-sulfonate, the cation and anion are held together by a combination of electrostatic forces, weak C—H···O hydrogen bonds, and C—H···π interactions. nih.gov
Cocrystals are multi-component crystals where the components are held together by non-ionic interactions, most commonly hydrogen bonds. nih.gov A widely used and reliable method for forming cocrystals with pyridine-containing molecules is to use carboxylic acids as coformers. nih.gov This pairing leads to the formation of a robust O—H···N(pyridine) hydrogen-bonded heterodimer, a highly predictable supramolecular synthon. For example, a related asymmetric bipyridine forms a 2:1 cocrystal with terephthalic acid, where the components are linked through these characteristic acid-pyridine synthons into linear aggregates. nih.gov Such modifications can significantly alter properties like melting point, solubility, and stability. nih.govnih.gov
Applications in Advanced Materials Science
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells)
Stilbene (B7821643) derivatives are recognized for their luminescence properties, making them attractive for use in Organic Light-Emitting Diodes (OLEDs). The incorporation of anthracene-containing stilbene derivatives has been shown to yield materials with good thermal stability and luminescent properties, capable of producing green light with a brightness of 2300 cd/m² in simple OLED device structures. mdpi.com The 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine molecule, with its conjugated system, is expected to exhibit similar electroluminescent behavior. The ethoxy and pyridyl groups can be further functionalized to tune the emission color and improve charge transport properties, which are critical for high-performance OLEDs.
In the realm of Organic Solar Cells (OSCs), achieving high power conversion efficiencies often relies on the careful design of donor and acceptor materials to optimize the morphology of the bulk heterojunction active layer. researchgate.net Small-molecule donors with high planarity and compact intermolecular packing are desirable for efficient charge transport. researchgate.net While specific studies on this compound in OSCs are limited, its stilbene backbone provides a planar and rigid structure. Pyridine (B92270) derivatives are also used as additives in the electrolyte of dye-sensitized solar cells to enhance performance. solaronix.com The electronic properties of this compound could be tailored for its potential use as a donor or acceptor material in all-small-molecule OSCs, which have shown efficiencies of over 15%. bohrium.comresearchgate.net Side-chain engineering on similar molecules has been proven to be an effective strategy for developing non-fullerene acceptors for high-efficiency large-area organic solar modules. taiyangnews.info
Fluorescent Probes and Chemosensors for Specific Analytes
The pyridine moiety in this compound can act as a binding site for metal ions, making it a candidate for fluorescent chemosensors. The fluorescence properties of such molecules can be significantly altered upon coordination with a metal ion, leading to a "turn-on" or "turn-off" fluorescent response. This phenomenon allows for the selective detection of specific analytes. For instance, pyrazole-based stilbene derivatives containing a pyridine ring have been developed as highly selective "turn-off" fluorescent sensors for mercury ions (Hg²⁺) with a low limit of detection. mdpi.com Similarly, other pyridine-containing fluorescent probes have been successfully employed for the detection of various metal ions, including Cu²⁺, Fe²⁺, Fe³⁺, Th⁴⁺, and VO²⁺. researchgate.netmdpi.comresearchgate.netbeilstein-journals.org The sensing mechanism often involves the chelation of the metal ion by the nitrogen atom of the pyridine ring, which perturbs the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its fluorescence emission.
| Analyte | Sensor Type | Sensing Mechanism | Limit of Detection (LOD) |
| Hg²⁺ | Turn-off | Chelation with pyridine and pyrazole (B372694) nitrogens | 3.1 x 10⁻⁷ M mdpi.com |
| Cu²⁺ / Fe²⁺ | Turn-off | Chelation | 0.42 µM / 0.51 µM mdpi.com |
| Fe³⁺ | Turn-off | Complex formation | 45.6 nM / 45.9 nM researchgate.net |
| Th⁴⁺ / VO²⁺ | Turn-on / Turn-off | Chelation and displacement | 7.19 nM / 0.386 µM beilstein-journals.org |
This table presents data for various pyridine-based fluorescent sensors to illustrate the potential of this compound in this application.
Nonlinear Optical (NLO) Materials and Harmonic Generation Properties
Molecules with a donor-π-acceptor (D-π-A) structure, like this compound, are known to exhibit significant nonlinear optical (NLO) properties. The polarization of these molecules under a strong electric field, such as that from a laser, can lead to second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. Research on analogous compounds, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium benzenesulfonates, has demonstrated their potential for optical limiting applications. taiyangnews.info The NLO response of these materials can be studied using techniques like the open-aperture Z-scan. taiyangnews.info The design of NLO materials often focuses on enhancing the molecular hyperpolarizability by extending the π-conjugated system and incorporating strong donor and acceptor groups. sigmaaldrich.comnih.govnih.gov The ethoxy group acts as a donor and the pyridinium (B92312) moiety (upon quaternization) as an acceptor in these systems, making them promising for NLO applications.
Building Blocks for Organic Polymer Synthesis and Conjugated Systems
The vinylpyridine functionality within this compound makes it a valuable monomer for the synthesis of functional polymers. Poly(4-vinylpyridine) (P4VP) and its derivatives are versatile polymers with a range of applications, including in the fabrication of electrochemical sensors, antibacterial surfaces, and dye-sensitized solar cells. mdpi.comresearchgate.net The polymerization of 4-vinylpyridine (B31050) can be initiated to create linear polymers with pendant pyridine groups. nih.gov These pyridine groups can then be quaternized in a post-polymerization step to introduce permanent positive charges, creating polyelectrolytes with interesting optical and solvation properties. mdpi.comresearchgate.net The incorporation of the ethoxy-substituted stilbene unit into the polymer backbone would lead to conjugated polymers with potentially enhanced photophysical and electronic properties, suitable for applications in organic electronics. msstate.edupsu.edu
| Polymer | Monomer | Application |
| Poly(4-vinylpyridine) (P4VP) | 4-vinylpyridine | Electrochemical sensors, antibacterial surfaces, dye-sensitized solar cells mdpi.comresearchgate.net |
| Quaternized P4VP | 4-vinylpyridine | Polyelectrolytes, optical materials mdpi.comresearchgate.net |
| Conjugated Polymers | Alkenyl flanked diketopyrrolopyrrole | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) msstate.edu |
This table provides examples of polymers synthesized from vinylpyridine and related monomers, highlighting the potential of this compound as a building block.
Photochromic and Thermochromic Materials Design
Stilbene and its derivatives are classic examples of photochromic molecules, capable of undergoing reversible isomerization between their cis (Z) and trans (E) forms upon irradiation with light of appropriate wavelengths. msstate.edu This photoisomerization leads to significant changes in their molecular shape and electronic properties, which can be harnessed in the design of photoresponsive materials. While the simple stilbene molecule can undergo undesirable side reactions like photocyclization, the introduction of bulky substituents or incorporation into more rigid structures, such as in "stiff-stilbenes," can enhance the stability and efficiency of the photoswitching process. msstate.edu The this compound molecule is expected to exhibit this E/Z isomerization. The presence of the ethoxy and pyridyl groups can influence the photochemical quantum yields and the thermal stability of the isomers. psu.edu This photochromic behavior is the basis for its potential use in applications such as erasable optical data storage and light-controlled molecular switches.
Advanced Materials for Data Storage and Molecular Switches
The reversible isomerization of stilbene derivatives between two stable states makes them ideal candidates for molecular switches and high-density data storage. A first-principles study on a stilbene molecular system has shown that the cis and trans isomers exhibit different current-voltage characteristics, suggesting their potential use as a molecular switch. nih.gov The two distinct geometric and electronic states of the isomers can represent the "0" and "1" states of a binary system. The switching between these states can be triggered by light (photochromism) or heat (thermochromism). The addressability of individual molecules could, in principle, lead to a dramatic increase in data storage density compared to current technologies. The specific substitutions on the this compound molecule can be fine-tuned to optimize the properties of the two states and the efficiency of the switching process for practical applications in molecular electronics.
Chemical Modifications and Derivatization Strategies Beyond Simple Functionalization
Targeted Functionalization for Analytical Method Development (e.g., Enhancement of Chromatographic or Spectroscopic Performance)
The inherent structure of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine provides a platform for modifications aimed at improving its detectability and separation in analytical procedures. Functionalization can be strategically employed to enhance its interaction with stationary phases in chromatography or to augment its spectroscopic properties for more sensitive detection.
For chromatographic applications, such as High-Performance Liquid Chromatography (HPLC), the separation of similar compounds like 4-styrylpyridine (B85998) can be achieved using reverse-phase columns. The mobile phase for such separations often consists of a mixture of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The polarity and hydrogen bonding capabilities of the ethoxy and pyridine (B92270) groups in this compound are key to its retention characteristics. Targeted derivatization, for instance by introducing more polar or ionizable groups, could be used to modulate its retention time and improve separation from complex matrices.
In the realm of spectroscopic enhancement, derivatization of the pyridine nitrogen to form a styrylpyridinium salt can dramatically increase fluorescence quantum yield. nih.gov This strategy is particularly useful for developing fluorescent probes for imaging and detection. For instance, certain styrylpyridinium dyes exhibit significant changes in their fluorescence intensity and emission maxima in response to their environment, such as viscosity changes or binding to biomolecules. nih.gov The introduction of electron-donating groups, like the ethoxy group already present, can further enhance these properties.
Table 1: Potential Functionalization for Enhanced Analytical Performance
| Functionalization Site | Modification Strategy | Desired Analytical Enhancement |
| Pyridine Nitrogen | Quaternization to form a pyridinium (B92312) salt | Increased fluorescence for spectroscopic detection |
| Phenyl Ring (ethoxy-substituted) | Introduction of additional polar groups (e.g., -OH, -COOH) | Modified polarity for improved chromatographic separation |
| Pyridine Ring | Introduction of chelating moieties | Development of selective ion sensors with colorimetric or fluorometric response |
Synthesis of Conjugated Systems and Hybrid Materials
The extended π-system of this compound makes it an attractive building block for the synthesis of larger conjugated systems and hybrid materials with tailored optoelectronic properties.
Conjugated polymers are a significant class of materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The synthesis of such polymers often involves the copolymerization of electron-donating and electron-accepting monomers. mdpi.com The this compound unit can be incorporated into polymer backbones through various cross-coupling reactions. For instance, derivatives of this compound bearing appropriate functional groups (e.g., halides or boronic esters) could be polymerized with other aromatic or heteroaromatic monomers. The resulting polymers would benefit from the electronic properties conferred by the ethoxystyrylpyridine moiety. For example, cyanopyridine-based conjugated polymers have been synthesized and characterized for their potential in electroluminescent and photovoltaic applications. nih.gov
Hybrid materials, which combine organic and inorganic components at the molecular level, offer a route to materials with novel properties. organic-chemistry.org Metal-Organic Frameworks (MOFs) are a class of crystalline hybrid materials where metal ions or clusters are connected by organic linkers. The pyridine nitrogen in this compound provides a potential coordination site for metal ions, making it a candidate for use as an organic linker in the synthesis of novel MOFs. The porous nature and tunable properties of MOFs make them suitable for applications in gas storage, catalysis, and sensing.
Design of Analogs with Tunable Electronic and Structural Features
The introduction of electron-donating or electron-withdrawing groups at different positions on the phenyl or pyridine rings can significantly alter the electronic properties. psu.edumdpi.com For example, studies on other styryl systems have shown that substituents can have both short- and long-range effects on the molecular orbitals. psu.edu The electronic effects of substituents are known to influence the stability and reactivity of related heterocyclic compounds. mdpi.com
Synthetic strategies to access these analogs often involve cross-coupling reactions like the Suzuki-Miyaura coupling. For instance, in the synthesis of analogs of the anti-tubercular drug bedaquiline, which features a substituted quinoline (B57606) (a related nitrogen-containing heterocycle), Suzuki-Miyaura coupling was used to introduce various aryl groups onto the heterocyclic core. nih.gov A similar approach could be employed to synthesize a library of this compound analogs with diverse electronic and structural features.
Table 2: Predicted Effects of Substituents on the Properties of this compound Analogs
| Substituent Position | Substituent Type | Predicted Effect on Electronic Properties | Potential Application |
| Para-position of the phenyl ring (in place of ethoxy) | Stronger electron-donating group (e.g., -N(CH₃)₂) | Lowered HOMO-LUMO gap, red-shifted absorption/emission | Near-infrared dyes, organic photovoltaics |
| Ortho- or meta-position of the phenyl ring | Electron-withdrawing group (e.g., -NO₂) | Increased HOMO-LUMO gap, blue-shifted absorption/emission | Electron-transport materials |
| Pyridine ring | Introduction of bulky groups | Steric hindrance leading to twisted geometry, altered photophysics | Mechanochromic materials |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing diverse chemical libraries. wikipedia.orgwikipedia.org The core structure of this compound, which can be considered a chalcone (B49325) derivative, makes it a potential substrate for certain MCRs that lead to the formation of new heterocyclic rings.
Chalcones are known precursors in the synthesis of various pyridine derivatives. researchgate.net One prominent example is the Hantzsch pyridine synthesis, a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. nih.gov Given that this compound contains an α,β-unsaturated ketone moiety characteristic of chalcones, it could potentially participate in Hantzsch-type reactions.
Another important MCR is the Biginelli reaction, which is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. organic-chemistry.orgwikipedia.org While the direct involvement of a chalcone like this compound in the classical Biginelli reaction is not typical, its aldehyde precursor, 4-ethoxybenzaldehyde (B43997), is a suitable component for this reaction. mercer.edu Furthermore, variations of these MCRs could potentially be developed to incorporate the entire this compound scaffold into more complex molecular architectures. The synthesis of pyridine derivatives from chalcones in the presence of malononitrile (B47326) and a nitrogen source is another example of a multi-component approach that could be applicable. researchgate.net
Conclusion and Future Research Directions
Synopsis of Key Academic Contributions and Findings
The study of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine, a member of the stilbazole family, has yielded significant insights primarily in the fields of crystal engineering and materials science. A substantial body of research has focused on the synthesis and characterization of this compound and its derivatives, particularly as building blocks for nonlinear optical (NLO) materials and metal-organic frameworks (MOFs).
Key academic contributions have centered on the synthesis of salts of this compound, often involving the quaternization of the pyridine (B92270) nitrogen. For instance, the condensation reaction of 1,4-dimethyl pyridinium (B92312) iodide with 4-ethoxybenzaldehyde (B43997) in the presence of a piperidine (B6355638) catalyst is a documented method to produce a related pyridinium salt. nih.gov The subsequent anion exchange, for example with sodium 2-naphthalenesulfonate, allows for the generation of a variety of derivatives. nih.gov
Crystallographic studies have been pivotal in understanding the structure-property relationships of these materials. X-ray diffraction analyses have revealed that the cations of these compounds typically adopt an E configuration around the central carbon-carbon double bond. nih.govnih.gov The planarity between the pyridinium and benzene (B151609) rings is a recurring structural feature, with dihedral angles reported to be as low as 3.13° to 6.01°. nih.govnih.gov This near-coplanarity is crucial for establishing the extensive π-conjugation that is often a prerequisite for desirable NLO properties. The packing of these molecules in the crystal lattice is governed by a network of weak intermolecular interactions, including C–H···O and C–H···π hydrogen bonds, which stabilize the crystal structure. nih.gov In some hydrated structures, water molecules play a key role in linking cations and anions through O–H···I and C–H···O interactions. nih.gov
Identification of Unresolved Challenges and Open Questions in the Field
Despite the progress in synthesizing and structurally characterizing this compound and its analogs, several challenges and open questions remain.
A primary challenge lies in the rational design and synthesis of materials with specific, predictable, and enhanced NLO properties. While the fundamental relationship between molecular structure and NLO activity is generally understood, the precise control over the acentric packing of molecules in the solid state, which is essential for second-order NLO effects, remains a significant hurdle. Many synthesized stilbazole derivatives crystallize in centrosymmetric space groups, which precludes second-order NLO activity. researchgate.net Overcoming this tendency is a key unresolved issue.
The exploration of the full potential of these compounds in diverse applications is still in its early stages. While the focus has been on NLO materials, their utility in other areas such as fluorescent probes, sensors, or as functional ligands in MOFs for catalysis or gas storage is not yet thoroughly investigated. The photophysical properties, including quantum yields and excited-state lifetimes in various environments, require more systematic study to guide these applications.
Furthermore, the long-term stability of these organic materials under operational conditions (e.g., high-intensity light, varying temperatures) is a critical question that needs to be addressed for practical device applications. The scalability of the synthetic routes to produce high-purity materials in larger quantities for potential commercial use also presents a practical challenge.
Prospective Research Avenues and Innovative Methodologies for this compound and Its Analogs
The future of research on this compound and its analogs is bright, with numerous avenues for exploration.
Innovative Synthetic and Crystal Engineering Strategies:
Co-crystallization: Exploring co-crystallization with other molecules to deliberately break centrosymmetry and engineer acentric crystal structures for enhanced second-order NLO properties.
Chiral Induction: Introducing chiral centers into the molecular structure to ensure crystallization in non-centrosymmetric space groups.
Supramolecular Chemistry: Utilizing a wider range of counter-ions and hydrogen-bonding motifs to control the self-assembly and packing of the molecules in the solid state. nih.govnih.gov
Broadening Applications:
Biomedical Imaging and Sensing: Designing analogs that exhibit strong fluorescence and solvatochromism for use as probes to monitor cellular environments or detect specific analytes.
Metal-Organic Frameworks (MOFs): Systematically using these stilbazole derivatives as functional organic linkers to construct MOFs with tailored pore environments for applications in gas separation, storage, and heterogeneous catalysis. sigmaaldrich.com
Enzyme Inhibition: While research has identified related pyridine derivatives as potential enzyme inhibitors (e.g., for 11β-hydroxylase), a focused investigation into the biological activity of this compound itself could uncover new therapeutic leads. nih.gov
Advanced Characterization and Computational Modeling:
In-depth Photophysical Studies: Employing advanced spectroscopic techniques to fully characterize the excited-state dynamics and environmental sensitivity of these compounds.
Computational Screening: Using density functional theory (DFT) and other computational methods to predict the NLO properties, electronic structure, and interaction energies of new, hypothetical analogs, thereby guiding synthetic efforts toward the most promising candidates.
The table below summarizes some of the key compounds and their reported structural features, providing a foundation for future design and synthesis efforts.
Interactive Data Table: Structural Features of this compound Analogs
| Compound Name | Molecular Formula | Crystal System | Space Group | Dihedral Angle between Rings | Reference |
| (E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium naphthalene-2-sulfonate (B94788) | C₁₆H₁₈NO⁺·C₁₀H₇O₃S⁻ | Monoclinic | P2₁/c | 6.01(9)° | nih.gov |
| 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate | C₁₆H₁₈NO⁺·I⁻·H₂O | Triclinic | P-1 | 3.13(16)° | nih.gov |
| 1-Methyl-4-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]pyridinium salt (cation part) | C₁₆H₁₈NO₂⁺ | - | - | 2.62(12)° | nih.gov |
| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide | C₁₅H₁₆NO⁺·I⁻ | Triclinic | P-1 | 6.61(8)° | researchgate.net |
Q & A
Basic Research Questions
Q. How can the structural identity of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV/Vis Spectroscopy : Compare the experimental λmax with literature values (e.g., UV absorption bands for conjugated π-systems in pyridine derivatives) .
- SMILES Validation : Cross-check the SMILES string
C=CC1=CC=NC=C1C=CC2=CC=NC=C2(from ) with computational tools like PubChem or ChemDraw to ensure stereochemical accuracy (E-configuration). - IUPAC Name Verification : Validate against databases like PubChem CID 776222 .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol-prone procedures .
- Ventilation : Ensure fume hoods with ≥100 ft/min face velocity during synthesis or handling to mitigate inhalation risks .
- Emergency Procedures : For skin contact, rinse with 0.9% saline for 15 minutes; for eye exposure, use eyewash stations for ≥20 minutes .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Wittig Reaction : React 4-ethoxybenzaldehyde with 4-vinylpyridine (CAS 100-43-6) using triphenylphosphine and a base (e.g., NaOH) in dichloromethane .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3); typical yields range 60-75% .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for analogous compounds be resolved?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Compare unit cell parameters (e.g., space group P1 in ) with density functional theory (DFT)-optimized geometries.
- Hydrogen Bond Analysis : Use software like Mercury to evaluate C–H···I interactions, which stabilize crystal packing .
- Validation : Cross-reference with databases (e.g., CCDC) to identify outliers in bond lengths/angles .
Q. What strategies mitigate low yields in E/Z isomerization during synthesis?
- Methodological Answer :
- Photochemical Control : Irradiate the reaction mixture at 365 nm to favor the E-isomer via π→π* excitation .
- Catalytic Additives : Use iodine (1 mol%) in toluene at 80°C to enhance isomerization kinetics .
- Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the E-isomer .
Q. How do substituents on the pyridine ring affect electronic properties?
- Methodological Answer :
- DFT Calculations : Calculate HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G* basis sets. Methoxy groups reduce the gap by 0.3 eV compared to ethoxy .
- Electrochemical Analysis : Perform cyclic voltammetry in DMF (0.1 M TBAPF6) to assess redox potentials; ethoxy groups shift E1/2 by +50 mV vs. Ag/AgCl .
Q. How can conflicting toxicity data from in vitro assays be reconciled?
- Methodological Answer :
- Dose-Response Curves : Replicate assays using standardized protocols (e.g., OECD TG 429 for skin sensitization) .
- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., quinone methides) that may explain discrepancies in cytotoxicity .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to differentiate assay variability from true toxic effects .
Data Analysis & Experimental Design
Q. What analytical methods validate purity ≥99% for this compound?
- Methodological Answer :
- HPLC-UV : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm), isocratic elution (70:30 MeOH:H2O), λ = 254 nm; retention time ~6.2 min .
- Elemental Analysis : Accept %C deviation ≤0.3% from theoretical (C15H17NO: C 79.27%, H 7.54%, N 6.16%) .
Q. How to address solubility challenges in aqueous reaction media?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
